molecular formula C9H11F2NO B12972026 (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol

Cat. No.: B12972026
M. Wt: 187.19 g/mol
InChI Key: PSQYWGCPMAQXAX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is identified as ethan-1-ol, a two-carbon alcohol. Substituents are prioritized according to IUPAC rules:

  • A 4-(difluoromethyl)phenyl group is attached to the second carbon (C2) of the ethanol backbone.
  • An amino group (-NH2) is bonded to the same C2 atom.

The full systematic name is (S)-2-amino-2-[4-(difluoromethyl)phenyl]ethan-1-ol , reflecting the stereochemistry at C2. The structural formula can be represented as:
$$ \text{C}6\text{H}4(\text{CF}2\text{H})-\text{C}(\text{NH}2)(\text{CH}_2\text{OH}) $$
where the benzene ring bears a difluoromethyl group at the para position, and the chiral center at C2 is explicitly denoted.

The SMILES notation further clarifies stereochemistry:

FC(F)C1=CC=C(C=C1)[C@@H](CO)N

The @@ symbol indicates the S-configuration at C2, as per the Cahn-Ingold-Prelog priority rules.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized under multiple designations across chemical databases and commercial catalogs:

Identifier Type Value Source
IUPAC Name (S)-2-amino-2-[4-(difluoromethyl)phenyl]ethan-1-ol AChemBlock
CAS Registry Number 2757691-63-5 AChemBlock
Molecular Formula C₉H₁₂ClF₂NO AChemBlock
Catalog ID W172855 AChemBlock

The hydrochloride salt of this compound is frequently encountered in synthetic applications, with the molecular formula C₉H₁₂ClF₂NO and a molar mass of 223.65 g/mol . The inclusion of hydrochloric acid (HCl) stabilizes the amino group, enhancing solubility for laboratory use.

Stereochemical Configuration Analysis at C2 Position

The chiral center at C2 arises from the tetrahedral bonding of four distinct groups:

  • Amino group (-NH₂)
  • 4-(Difluoromethyl)phenyl substituent
  • Hydroxymethyl group (-CH₂OH)
  • Hydrogen atom (-H)

Applying the Cahn-Ingold-Prelog rules :

  • Priority assignment :
    • 1st : -NH₂ (highest atomic number: N = 7)
    • 2nd : -C₆H₃(CF₂H) (substituent with highest precedence: C > F)
    • 3rd : -CH₂OH (oxygen-containing group)
    • 4th : -H
  • Spatial orientation :
    • The lowest-priority group (H) is positioned behind the chiral plane.
    • The remaining groups (-NH₂, -C₆H₃(CF₂H), -CH₂OH) are ordered clockwise, resulting in an S-configuration .

This stereochemical assignment is critical for understanding the compound’s interactions in enantioselective reactions and biological systems. The specific optical rotation and chromatographic behavior (e.g., HPLC retention times) would further distinguish it from its (R)-enantiomer, though such data are not explicitly provided in the available sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(2S)-2-amino-2-[4-(difluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO/c10-9(11)7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m1/s1

InChI Key

PSQYWGCPMAQXAX-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)C(F)F

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor, such as 4-(difluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using reagents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques like automated chromatography for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications
(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol (hypothetical) C₉H₁₁F₂NO 4-(difluoromethyl) 199.19 (calculated) Enhanced lipophilicity and metabolic stability; potential CNS or GPCR-targeted drug candidate.
(1S)-2-amino-1-(4-fluorophenyl)ethanol C₈H₁₀FNO 4-fluoro 167.17 Simplified fluorinated analog; likely lower metabolic stability than difluoromethyl derivative.
(S)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol C₈H₈ClF₂NO 4-chloro, 2,5-difluoro 223.61 Increased halogenation may improve binding to hydrophobic enzyme pockets; antimicrobial potential.
(S)-2-amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol C₉H₉F₂NO₃ 2,2-difluorobenzo[d][1,3]dioxol-4-yl 217.17 Rigid bicyclic structure with electron-withdrawing groups; potential kinase inhibition.
(2S)-2-amino-2-(4-bromophenyl)ethanol C₈H₁₀BrNO 4-bromo 216.08 Bulky bromine substituent may enhance receptor binding affinity but reduce solubility.
(S)-2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol C₉H₉F₄NO 3-fluoro, 4-(trifluoromethyl) 223.17 Strong electron-withdrawing trifluoromethyl group; potential use in antiviral or anticancer agents.

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups: The difluoromethyl group in the target compound (-CF₂H) offers moderate electron-withdrawing effects, balancing lipophilicity and polarity better than trifluoromethyl (-CF₃) or chloro (-Cl) groups . Halogen vs. Ring Rigidity: The benzo[d][1,3]dioxolyl group in introduces conformational rigidity, which may restrict binding to flexible enzyme active sites but enhance selectivity.

Biological Implications: Metabolic Stability: Fluorinated derivatives generally exhibit slower oxidative metabolism due to C-F bond strength. The difluoromethyl group may offer superior stability compared to mono-fluoro analogs (e.g., ) but less than trifluoromethyl derivatives . Solubility: Hydroxyl and amino groups provide polarity, but bulky substituents (e.g., -Br or -CF₃ ) reduce aqueous solubility, requiring formulation optimization.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous triazole derivatives (e.g., α-halogenated ketone reactions as in ), though regioselective difluoromethylation at the para position may require specialized fluorinating agents.

Biological Activity

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring a difluoromethyl group attached to a phenyl ring, is being studied for its interactions with various biological targets and its implications in therapeutic applications.

  • Molecular Formula : C9H10F2N
  • Molar Mass : Approximately 175.18 g/mol
  • IUPAC Name : (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethanol

The presence of the difluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

This compound functions through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The amino alcohol group may interact with enzymes, acting as an inhibitor or modulator in various biochemical pathways.
  • Binding Affinity : The difluoromethyl substituent can enhance binding affinity to specific receptors or enzymes, which is crucial for its therapeutic efficacy.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating conditions such as:

  • Inflammation : Preliminary studies suggest anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
  • Cancer : The compound's ability to inhibit cell proliferation has been explored in cancer research, showing promise in reducing viability in certain cancer cell lines.

Case Studies and Research Findings

  • In vitro Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in MCF7 breast cancer cells while exhibiting lower toxicity towards normal cells (MCF10A). This selectivity suggests a favorable therapeutic index for potential anticancer applications .
  • Anti-inflammatory Activity :
    • In a model of acute inflammation, the compound was shown to reduce inflammatory markers significantly compared to control groups. This effect was attributed to its ability to inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
  • Binding Studies :
    • Binding affinity assays revealed that this compound interacts effectively with specific receptors involved in pain signaling pathways, suggesting possible analgesic properties .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Selectivity Index
This compoundAnti-cancer15High
(S)-2-amino-2-(phenyl)ethan-1-olAnti-inflammatory20Moderate
Fluconazole analogsAntifungal0.8Low

Note: IC50 values represent the concentration required to inhibit 50% of the target activity; lower values indicate higher potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.